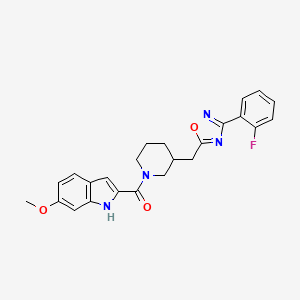
(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone is a useful research compound. Its molecular formula is C24H23FN4O3 and its molecular weight is 434.471. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone is a complex organic molecule that integrates multiple heterocyclic structures, specifically an oxadiazole and an indole. This combination suggests a potential for diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Structural Overview
The compound features:
- Oxadiazole ring : Known for its broad spectrum of biological activities including anticancer and anti-inflammatory effects.
- Indole moiety : Commonly associated with various pharmacological properties such as analgesic and anti-cancer activities.
- Piperidine linkage : Enhances solubility and bioavailability.
Biological Activities
Research indicates that compounds containing oxadiazole derivatives exhibit a wide range of biological activities. Here are some highlighted findings:
-
Anticancer Activity :
- Oxadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have demonstrated IC50 values as low as 0.003μM against certain tumor cell lines .
- A study reported that modifications to oxadiazole structures can lead to enhanced antitumor activity, making them suitable candidates for further drug development .
- Anti-inflammatory Properties :
- Antimicrobial Effects :
- Neuroprotective Potential :
Study 1: Anticancer Efficacy
A recent study evaluated a series of oxadiazole derivatives for their anticancer properties. The compound exhibited significant cytotoxicity against human cervical carcinoma (HeLa) and colon adenocarcinoma (CaCo-2) cell lines with IC50 values ranging from 2.76μM to 9.27μM depending on the specific derivative tested .
Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory mechanisms of oxadiazoles. The study found that certain derivatives could effectively inhibit COX enzymes, leading to reduced inflammation markers in vitro .
Data Table: Biological Activity Summary
Propiedades
IUPAC Name |
[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O3/c1-31-17-9-8-16-12-21(26-20(16)13-17)24(30)29-10-4-5-15(14-29)11-22-27-23(28-32-22)18-6-2-3-7-19(18)25/h2-3,6-9,12-13,15,26H,4-5,10-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDGOUSMGHFWDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













